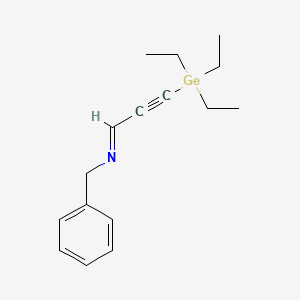
(1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine is an organogermanium compound. Organogermanium compounds are known for their unique properties and potential applications in various fields, including materials science, medicinal chemistry, and organic synthesis. The presence of germanium in the molecular structure imparts distinctive chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine typically involves the reaction of a suitable germanium precursor with an alkyne and an imine. One possible synthetic route could involve the following steps:
Preparation of the Germanium Precursor: Triethylgermanium chloride can be synthesized by reacting germanium tetrachloride with triethylaluminum.
Formation of the Alkyne: The alkyne moiety can be introduced by reacting the germanium precursor with a propargyl halide under basic conditions.
Imine Formation: The final step involves the condensation of the alkyne-containing germanium compound with benzylamine to form the imine.
Industrial Production Methods
Industrial production methods for organogermanium compounds often involve large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The germanium atom can participate in substitution reactions, where one of the triethyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while reduction may produce a primary amine derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine can be used as a precursor for the synthesis of more complex organogermanium compounds. It can also serve as a ligand in coordination chemistry.
Biology and Medicine
Organogermanium compounds have been studied for their potential biological activities, including anticancer, antiviral, and immunomodulatory effects. This compound may have similar applications, although specific studies would be required to confirm its efficacy.
Industry
In industry, this compound can be used in the development of advanced materials, such as semiconductors and optoelectronic devices. Its unique properties may also make it suitable for use in catalysis and other chemical processes.
Mécanisme D'action
The mechanism of action of (1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In chemical reactions, the germanium atom can act as a Lewis acid, facilitating various transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E)-N-Benzyl-3-(trimethylgermyl)prop-2-yn-1-imine: Similar structure with methyl groups instead of ethyl groups.
(1E)-N-Benzyl-3-(triethylsilyl)prop-2-yn-1-imine: Silicon analogue with similar properties.
(1E)-N-Benzyl-3-(triethylstannyl)prop-2-yn-1-imine: Tin analogue with different reactivity.
Uniqueness
(1E)-N-Benzyl-3-(triethylgermyl)prop-2-yn-1-imine is unique due to the presence of germanium, which imparts specific electronic and steric properties
Propriétés
Numéro CAS |
139931-16-1 |
|---|---|
Formule moléculaire |
C16H23GeN |
Poids moléculaire |
302.0 g/mol |
Nom IUPAC |
N-benzyl-3-triethylgermylprop-2-yn-1-imine |
InChI |
InChI=1S/C16H23GeN/c1-4-17(5-2,6-3)13-10-14-18-15-16-11-8-7-9-12-16/h7-9,11-12,14H,4-6,15H2,1-3H3 |
Clé InChI |
KDDSKIKZVSRQES-UHFFFAOYSA-N |
SMILES canonique |
CC[Ge](CC)(CC)C#CC=NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


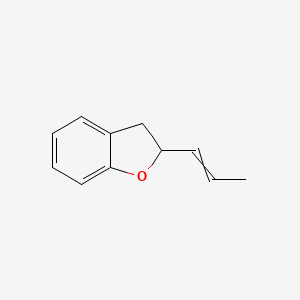
![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)
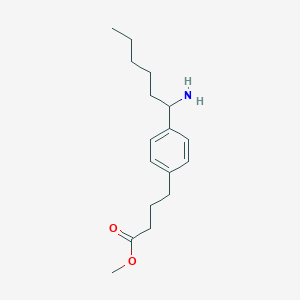
![N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline](/img/structure/B14268283.png)
![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)

![Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14268322.png)
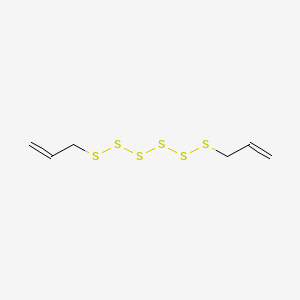
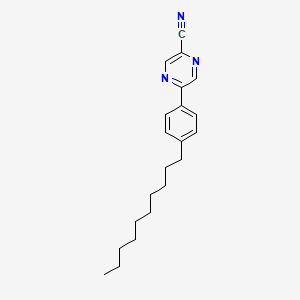

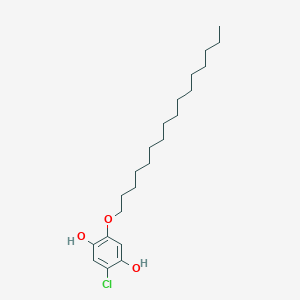
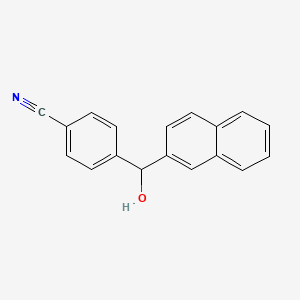
![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)

